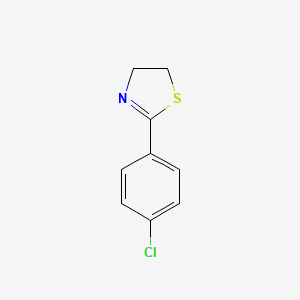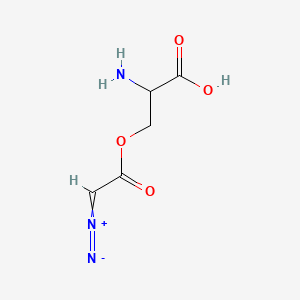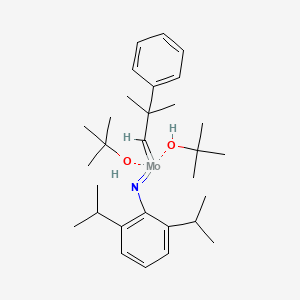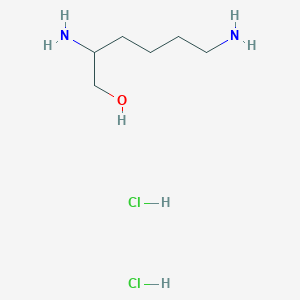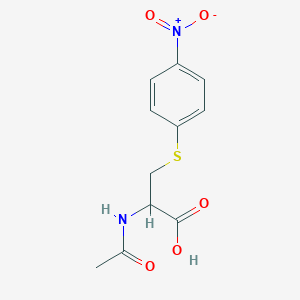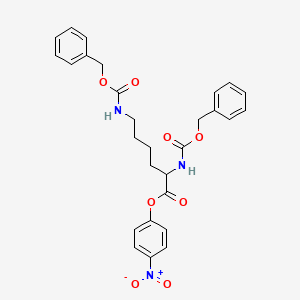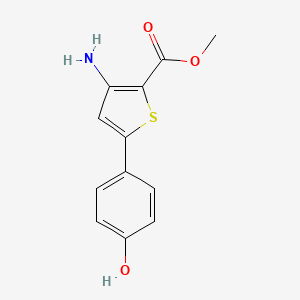![molecular formula C30H26N2O7 B13401190 (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid](/img/structure/B13401190.png)
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is a compound commonly used in peptide synthesis. It is a derivative of L-glutamic acid, which is an amino acid, and it is modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 7-amido-4-methylcoumarin (AMC) moiety. This compound is often used in the field of biochemistry and molecular biology for various applications, including the synthesis of peptides and the study of enzyme activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support resin. The Fmoc group is used to protect the amino group of the amino acid during the synthesis process. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added to the growing peptide chain .
Industrial Production Methods
Industrial production of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize side reactions and impurities .
化学反応の分析
Types of Reactions
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine.
Coupling Reactions: The amino group of the deprotected amino acid reacts with the carboxyl group of the incoming amino acid to form a peptide bond
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group.
Coupling: Reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to activate the carboxyl group for peptide bond formation
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
科学的研究の応用
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) has a wide range of scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides for research and therapeutic purposes.
Enzyme Activity Studies: The AMC moiety can be used as a fluorescent probe to study enzyme activities and kinetics.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents .
作用機序
The mechanism of action of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) involves its use as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The AMC moiety can act as a fluorescent probe, allowing researchers to monitor the progress of reactions and study enzyme activities .
類似化合物との比較
Similar Compounds
Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-lysine: Used in peptide synthesis and has a similar protecting group strategy
Uniqueness
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is unique due to the presence of the AMC moiety, which provides fluorescent properties. This makes it particularly useful in studies involving enzyme activities and kinetics, where fluorescence can be used to monitor reactions in real-time .
特性
分子式 |
C30H26N2O7 |
|---|---|
分子量 |
526.5 g/mol |
IUPAC名 |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34) |
InChIキー |
AMGSEJHFHIETMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



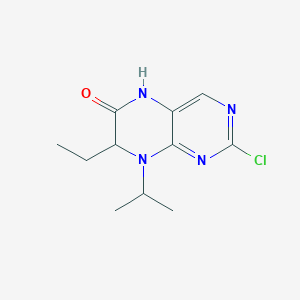
![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)


